molecular formula C15H20ClN3O2S B497280 N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 957502-13-5

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B497280
CAS No.: 957502-13-5
M. Wt: 341.9g/mol
InChI Key: PLCUWSBRTZAJMJ-UHFFFAOYSA-N
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Description

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a heterocyclic compound featuring a pyrazole core substituted with chloro and two methyl groups at positions 3, 4, and 3. This pyrazole moiety is connected via an ethyl linker to a benzenesulfonamide group bearing methyl substituents at positions 2 and 4.

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S/c1-10-5-6-14(11(2)9-10)22(20,21)17-7-8-19-13(4)15(16)12(3)18-19/h5-6,9,17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCUWSBRTZAJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimal Reaction Conditions for Sulfonamide Formation

ParameterValueSource
SolventDichloromethane
BaseDiisopropylethylamine (DIPEA)
Temperature25–30°C
Reaction Time16 hours
Molar Ratio (Amine:SCl)1:1.1

Mechanistic Insights and Side Reactions

Sulfonylation proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the electrophilic sulfur in the sulfonyl chloride, followed by (2) deprotonation to form the sulfonamide. Competing hydrolysis of the sulfonyl chloride is mitigated by maintaining anhydrous conditions and using excess base. Common impurities include unreacted starting materials and bis-sulfonylated byproducts, which are separable via chromatography.

Analytical Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 7.65 (d, J = 8.2 Hz, 1H, Ar–H)

  • δ 7.25 (s, 1H, Pyrazole–H)

  • δ 4.15 (t, J = 6.4 Hz, 2H, N–CH₂–CH₂–N)

  • δ 2.85 (t, J = 6.4 Hz, 2H, N–CH₂–CH₂–N)

  • δ 2.45 (s, 6H, Ar–CH₃)

  • δ 2.30 (s, 6H, Pyrazole–CH₃)

HPLC Purity:

  • 98% (C18 column, acetonitrile/H₂O 70:30, 1.0 mL/min, 254 nm)

Scale-Up Considerations

Kilogram-scale production employs continuous flow reactors for the chlorination step to enhance heat dissipation and safety. Sulfonamide coupling is conducted in batch reactors with mechanical stirring to ensure homogeneity. Typical isolated yields at pilot scale (10 kg) range from 68–72% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving molecular docking and biological evaluations have demonstrated its potential as an anticancer agent targeting human breast cancer cells (MCF-7) and other tumor types. The compound's structure allows for effective interaction with biological targets, which can lead to inhibition of cancer cell proliferation .

1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Its ability to inhibit specific pathways involved in inflammation makes it a candidate for treating inflammatory diseases. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines, suggesting a mechanism through which it may exert therapeutic effects .

Enzyme Inhibition

2.1 Carbonic Anhydrase Inhibitors
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide has been investigated as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. The inhibition of these enzymes can lead to therapeutic applications in conditions like glaucoma and certain types of edema .

Synthetic Applications

3.1 Building Block in Organic Synthesis
This compound can serve as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structural features allow for modifications that can lead to the synthesis of novel compounds with enhanced biological activities .

Research Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated cytotoxic effects against MCF-7 cells with IC50 values indicating significant potency .
Study 2Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammation .
Study 3Enzyme InhibitionConfirmed effectiveness as a carbonic anhydrase inhibitor with potential applications in treating related diseases .

Mechanism of Action

The mechanism of action of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial applications, it may inhibit key enzymes in the metabolic pathways of the parasites, leading to their death . The compound’s sulfonamide group can mimic natural substrates, allowing it to bind to enzyme active sites and disrupt normal biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Sulfonamide Groups

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide ()
  • Structural Differences : The benzene ring in this compound has an ethoxy group (position 2) and a methyl group (position 5), compared to the 2,4-dimethyl substitution in the target compound.
  • Functional Impact :
    • The ethoxy group increases steric bulk and may reduce metabolic stability compared to the chloro and dimethyl substituents in the target compound.
    • The absence of a chloro substituent on the pyrazole ring likely alters electronic properties and binding affinity to biological targets .
N-(2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide ()
  • Structural Simplicity : Lacks methyl and chloro substituents on both the pyrazole and benzene rings.

Pyrazole Derivatives with Alternative Functional Groups

4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide ()
  • Key Differences : Replaces the benzenesulfonamide group with a benzamide.
  • Biological Implications :
    • Sulfonamides generally exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) compared to amides due to their ability to coordinate with metal ions.
    • The dicyclopropyl substitution on the pyrazole may enhance steric hindrance, reducing binding efficiency compared to the dimethyl-chloro substitution in the target compound .
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide ()
  • Structural Complexity : Incorporates a pyrimidine ring and indole group instead of a sulfonamide.
  • Activity Profile : Pyrimidine derivatives often target kinases or nucleic acids, suggesting divergent mechanisms compared to sulfonamide-based compounds like the target molecule .

Thiazole and Isoxazole Analogs

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide ()
  • Core Differences : Features a thiazole ring instead of pyrazole.
  • However, the absence of a pyrazole’s NH group may reduce hydrogen-bonding capacity .
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide ()
  • Hybrid Structure : Combines pyrazolo-pyrimidine and isoxazole-sulfonamide moieties.

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Biological Activity
Target Compound Pyrazole-sulfonamide 4-Cl, 3,5-(CH₃)₂ on pyrazole; 2,4-(CH₃)₂ on benzene Potential enzyme inhibition (e.g., carbonic anhydrase)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide Pyrazole-sulfonamide 3,5-(CH₃)₂ on pyrazole; 2-OCH₂CH₃, 5-CH₃ on benzene Unreported, likely reduced metabolic stability
4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide Pyrazole-benzamide 4-Cl on benzene; 3,5-(cyclopropyl)₂ on pyrazole Antifungal (SDH inhibition)
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide Thiazole-sulfonamide 2,5-(CH₃)₂ on benzene; ethylsulfonyl Variable kinase modulation

Research Findings and Implications

  • Enzyme Inhibition : The chloro and methyl groups on the pyrazole in the target compound may enhance binding to enzymes like carbonic anhydrase, similar to sulfonamide drugs (e.g., acetazolamide) .
  • Antimicrobial Potential: Analogous compounds with chloro substituents (e.g., ) show antifungal activity, suggesting the target compound could be optimized for similar applications.
  • SAR Insights :
    • Methyl groups on the benzene ring improve lipophilicity and membrane permeability.
    • The ethyl linker balances flexibility and rigidity, optimizing interactions with hydrophobic enzyme pockets .

Biological Activity

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.

  • Molecular Formula : C12H14ClN3O2S
  • Molecular Weight : 283.77 g/mol
  • CAS Number : Not specified in the search results.

This compound features a sulfonamide group which is known for its diverse biological activities. The presence of a pyrazole moiety contributes to its pharmacological potential.

Antitumor Activity

Research indicates that sulfonamide derivatives often exhibit significant antitumor activity. A study focusing on similar compounds demonstrated that modifications in the structure could enhance their efficacy against various cancer cell lines. For instance, derivatives with a benzenesulfonamide backbone have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial Properties

Sulfonamides are traditionally recognized for their antibacterial properties. The compound is expected to have similar effects due to the sulfonamide group, which interferes with bacterial folic acid synthesis. In vitro studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been documented to possess anti-inflammatory properties. The biological activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study: Antitumor Efficacy

A study published in ResearchGate explored the design and synthesis of novel N,N-dimethylbenzenesulfonamide derivatives, revealing that certain modifications led to enhanced antiproliferative activity against breast cancer cells. The findings suggest that the structural features of sulfonamides significantly influence their biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Sulfonamides act by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
  • Cell Cycle Arrest : Compounds similar to this sulfonamide have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Immune Responses : The pyrazole moiety may interact with inflammatory pathways, reducing the secretion of pro-inflammatory mediators.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide, and what critical parameters influence yield?

Methodological Answer: The compound is typically synthesized via sulfonamide coupling reactions. A general protocol involves:

  • Reacting a pyrazole-containing amine (e.g., 4-chloro-3,5-dimethylpyrazole derivative) with a sulfonyl chloride (e.g., 2,4-dimethylbenzenesulfonyl chloride) in anhydrous THF or ethanol.
  • Using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Monitoring reaction progress via TLC and isolating the product via aqueous workup (e.g., extraction with dichloromethane) followed by solvent evaporation .
    Critical Parameters:
  • Solvent choice : Polar aprotic solvents (THF) enhance reactivity compared to ethanol.
  • Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv.) improves conversion.
  • Temperature : Room temperature or mild heating (40–50°C) avoids decomposition.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Assign peaks for methyl groups (δ ~2.3–2.6 ppm), pyrazole protons (δ ~6.2–6.5 ppm), and sulfonamide NH (δ ~7.1 ppm). Contradictions in splitting patterns may arise from rotamers; use variable-temperature NMR to confirm .
  • HRMS : Verify molecular ion ([M+H]+) with <5 ppm error. Discrepancies in isotopic patterns may indicate impurities; purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How is the biological activity of this compound evaluated in preliminary assays?

Methodological Answer:

  • Enzyme inhibition : Test against targets like carbonic anhydrase using a stopped-flow CO2 hydratase assay. Prepare compound in DMSO (≤1% v/v) to avoid solvent interference .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7). Include controls for solvent cytotoxicity and validate IC50 values via dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the sulfonamide coupling step?

Methodological Answer:

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .
  • Byproduct analysis : Characterize unreacted amine via LC-MS and adjust stoichiometry or activation methods (e.g., pre-activate sulfonyl chloride with TEA) .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

  • Assay standardization : Compare buffer pH (e.g., carbonic anhydrase assays are pH-sensitive; use Tris-HCl pH 7.4) .
  • Structural analogs : Synthesize derivatives with modified pyrazole or sulfonamide substituents to isolate activity contributors .
  • Meta-analysis : Cross-reference data with PubChem bioassays (e.g., AID 1259351) to identify batch-dependent impurities .

Q. What computational strategies are recommended for predicting metabolic stability of this compound?

Methodological Answer:

  • In silico metabolism : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., sulfonamide hydrolysis or pyrazole oxidation) .
  • Docking studies : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina. Prioritize derivatives with lower binding affinity to reduce metabolic clearance .

Q. How can regioselectivity challenges during pyrazole functionalization be mitigated?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole 4-position to steer electrophilic substitution .
  • Metal catalysis : Use CuI to promote Ullmann-type coupling for selective N-alkylation .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog synthesis : Systematically vary substituents on the pyrazole (e.g., replace Cl with Br) and benzenesulfonamide (e.g., methyl vs. methoxy groups) .
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate logP, polar surface area, and IC50 values .

Q. How can metabolic stability be experimentally validated for in vivo studies?

Methodological Answer:

  • Liver microsome assays : Incubate compound with rat/human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Stable isotope labeling : Use deuterated analogs (e.g., CD3 groups) to track metabolic pathways .

Q. What strategies address off-target interactions in enzyme inhibition assays?

Methodological Answer:

  • Counter-screening : Test against related enzymes (e.g., carbonic anhydrase isoforms I, II, IX) to assess selectivity .
  • Crystallography : Resolve co-crystal structures with the target enzyme to identify key binding motifs (e.g., sulfonamide-Zn²+ interactions) .

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